molecular formula C9H18N2 B13335839 N-Methyl-octahydroindolizin-2-amine

N-Methyl-octahydroindolizin-2-amine

Cat. No.: B13335839
M. Wt: 154.25 g/mol
InChI Key: NJYVFCGPIBLOPO-UHFFFAOYSA-N
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Description

N-Methyl-octahydroindolizin-2-amine is a nitrogen-containing heterocyclic compound It is characterized by an octahydroindolizine core structure with a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-octahydroindolizin-2-amine typically involves the N-methylation of octahydroindolizine. One common method is the reductive amination of octahydroindolizine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol under mild conditions to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and higher yields. The use of solid-supported catalysts and automated systems can further enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-octahydroindolizin-2-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, secondary amines, and various substituted indolizine compounds.

Scientific Research Applications

N-Methyl-octahydroindolizin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-Methyl-octahydroindolizin-2-amine exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-Methylpiperidine: Similar in structure but lacks the fused bicyclic system.

    N-Methylpyrrolidine: Another related compound with a simpler ring structure.

    N-Methylmorpholine: Contains an oxygen atom in the ring, differing in its electronic properties.

Uniqueness

N-Methyl-octahydroindolizin-2-amine is unique due to its octahydroindolizine core, which imparts distinct steric and electronic characteristics. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

N-methyl-1,2,3,5,6,7,8,8a-octahydroindolizin-2-amine

InChI

InChI=1S/C9H18N2/c1-10-8-6-9-4-2-3-5-11(9)7-8/h8-10H,2-7H2,1H3

InChI Key

NJYVFCGPIBLOPO-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2CCCCN2C1

Origin of Product

United States

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